(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone
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Description
This compound is a phosphodiesterase-9 (PDE9) inhibitor . The best compound, (S)-6- { [ (1R)-1- (4-chlorophenyl)ethyl]amino}-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo [3,4-day]pyrimidin-4-one [ (S)-C33], has an IC50 value of 11 nM against PDE9 and the racemic C33 has bioavailability of 56.5% in the rat pharmacokinetic model .
Molecular Structure Analysis
The crystal structures of PDE9 in complex with racemic C33, ®-C33, and (S)-C33 reveal subtle conformational asymmetry of two M-loops in the PDE9 dimer and different conformations of two C33 enantiomers . The structures also identified a small hydrophobic pocket that interacts with the tyrosyl tail of (S)-C33 but not with ®-C33 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 209.72 . It’s a solid or liquid at room temperature .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(22)21-10-7-16-13(12-21)11-20-23-16/h3-6,11H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALXTRSOQYRBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C(C3)C=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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